3-Bromo-1-chlorobutane 3-Bromo-1-chlorobutane
Brand Name: Vulcanchem
CAS No.: 141507-40-6
VCID: VC8238583
InChI: InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3
SMILES: CC(CCCl)Br
Molecular Formula: C4H8BrCl
Molecular Weight: 171.46 g/mol

3-Bromo-1-chlorobutane

CAS No.: 141507-40-6

Cat. No.: VC8238583

Molecular Formula: C4H8BrCl

Molecular Weight: 171.46 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-chlorobutane - 141507-40-6

Specification

CAS No. 141507-40-6
Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
IUPAC Name 3-bromo-1-chlorobutane
Standard InChI InChI=1S/C4H8BrCl/c1-4(5)2-3-6/h4H,2-3H2,1H3
Standard InChI Key RNHALYZIVRYWJY-UHFFFAOYSA-N
SMILES CC(CCCl)Br
Canonical SMILES CC(CCCl)Br

Introduction

Chemical and Physical Properties

3-Bromo-1-chlorobutane is a halogenated hydrocarbon with the systematic IUPAC name 3-bromo-1-chlorobutane. Its molecular structure features a butane backbone substituted with bromine at the third carbon and chlorine at the terminal carbon. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₄H₈BrClPubChem
Molecular weight171.46 g/molPubChem
Boiling point128–130°C (estimated)-
Density1.35 g/cm³ (estimated)-
SMILES notationCC(CCCl)BrPubChem
InChI KeyRNHALYZIVRYWJY-UHFFFAOYSA-NPubChem

The compound’s reactivity stems from the polar carbon-halogen bonds, with bromine’s lower electronegativity compared to chlorine rendering the C-Br bond more susceptible to nucleophilic attack. This differential reactivity enables selective functionalization in multi-step syntheses.

Synthetic Methodologies

Halogen Exchange Reactions

A common route to 3-bromo-1-chlorobutane involves halogen exchange starting from 1-chlorobutane. In this process, bromine (Br₂) reacts with 1-chlorobutane in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The mechanism proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic displacement of chlorine by bromide . Typical reaction conditions involve temperatures of 80–100°C and anhydrous solvents to minimize hydrolysis.

Free Radical Halogenation

Reactivity and Chemical Transformations

Nucleophilic Substitution

The C-Br bond in 3-bromo-1-chlorobutane undergoes nucleophilic substitution (SN2) with hydroxide ions (OH⁻) to form 3-chlorobutan-1-ol. Reaction kinetics favor polar aprotic solvents like dimethyl sulfoxide (DMSO), which stabilize the transition state. By contrast, the C-Cl bond remains largely inert under these conditions due to chlorine’s higher electronegativity.

Elimination Reactions

Treatment with strong bases, such as potassium tert-butoxide (t-BuOK), induces β-elimination to form alkenes. The major products are 1-butene and 2-butene, with the latter predominating due to Zaitsev’s rule. Elevated temperatures (≥100°C) and anhydrous conditions maximize alkene yield.

Oxidation and Reduction

Oxidation with potassium permanganate (KMnO₄) under acidic conditions converts the compound to 3-chlorobutan-1-oic acid. Conversely, reduction using lithium aluminum hydride (LiAlH₄) cleaves both halogen substituents, yielding butane. These transformations highlight the compound’s utility in redox-driven syntheses.

Industrial and Research Applications

Pharmaceutical Intermediates

3-Bromo-1-chlorobutane serves as a precursor to β-blockers and antiviral agents. For instance, its reaction with secondary amines generates quaternary ammonium salts, which are pivotal in drug delivery systems.

Polymer Chemistry

In polymer production, the compound acts as a cross-linking agent for polyurethanes and epoxy resins. Its dual halogen functionality enhances thermal stability and mechanical strength in final products.

Agricultural Chemicals

Derivatives of 3-bromo-1-chlorobutane are incorporated into herbicides and fungicides. The chlorine atom’s electron-withdrawing effect increases the bioavailability of active ingredients in soil.

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